Product packaging for (2,3-14C2)Butanedioic acid(Cat. No.:)

(2,3-14C2)Butanedioic acid

Cat. No.: B1640992
M. Wt: 122.07 g/mol
InChI Key: KDYFGRWQOYBRFD-XPULMUKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-14C2)Butanedioic acid, more commonly known as Carbon-14 labeled succinic acid, is a crucial radiolabeled reagent for advanced biochemical and metabolomic research. As a key intermediate in the tricarboxylic acid (TCA) cycle, which is fundamental to energy metabolism in all plant and animal life , succinic acid plays a central metabolic role. The strategic incorporation of two Carbon-14 atoms at the 2 and 3 positions of the molecule creates a powerful tracer for Stable Isotope Resolved Metabolomics (SIRM) studies . Researchers utilize this compound to dynamically track metabolic fluxes, elucidate biochemical pathways, and investigate the compartmentalization of metabolic networks in vitro, ex vivo, or in vivo . Its applications extend to profiling the complex chemistry of biological systems for purposes of authentication, safety, quality control, and traceability in metabolic studies . By providing a radioactive tag on consecutive carbon atoms, this labeled metabolite enables detailed analysis of metabolic mechanisms and fates through various analytical techniques, offering invaluable insights into systems biochemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4 B1640992 (2,3-14C2)Butanedioic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O4

Molecular Weight

122.07 g/mol

IUPAC Name

(2,3-14C2)butanedioic acid

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+2,2+2

InChI Key

KDYFGRWQOYBRFD-XPULMUKRSA-N

SMILES

C(CC(=O)O)C(=O)O

Isomeric SMILES

[14CH2]([14CH2]C(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)O

Origin of Product

United States

Radiolabeled Butanedioic Acid As a Biochemical Tracer: Principles and Significance

Role of Isotopic Labeling in Tracing Carbon Flow in Biological Systems

Advantages of Carbon-14 (B1195169) (14C) Isotopes in Metabolic Studies

Carbon-14 (¹⁴C) is a frequently chosen isotope for metabolic research due to several advantageous properties. moravek.com

Chemical Identity: As the backbone of all organic molecules, carbon's presence is ubiquitous in biological systems. Introducing a ¹⁴C isotope does not alter the fundamental structure or chemical behavior of the molecule being studied. openmedscience.commoravek.com

Long Half-Life: Carbon-14 has a very long half-life of approximately 5,730 years. openmedscience.commoravek.com This slow decay rate is invaluable for studies that occur over extended periods, as the radioactivity of the tracer remains relatively constant throughout the experiment. moravek.com

Metabolic Stability: The carbon-carbon bonds within a molecule are generally stable. This means the ¹⁴C label is less likely to be lost through metabolic processes compared to other isotopes like tritium (B154650) (³H), which can sometimes be lost through C-H bond cleavage. researchgate.net This stability makes ¹⁴C highly reliable for tracking carbon skeletons through complex pathways. moravek.com

Ease of Detection: As a beta (β) emitter, the radiation from ¹⁴C is energetic enough for easy and sensitive detection using standard laboratory techniques like liquid scintillation counting. moravek.com This high sensitivity allows for the detection of even trace amounts of metabolites. openmedscience.com

Isotope PropertyCarbon-14 (¹⁴C)Tritium (³H)
Half-Life ~5,730 years~12.3 years
Emission Type Beta (β)Beta (β)
Specific Activity Lower (~0.06 Ci/mmol)Higher (~29 Ci/mmol)
Metabolic Liability Low (stable C-C bonds)Higher (potential for C-H bond cleavage)
Primary Use Case Mass balance, human ADME studies, pathway elucidationEarly discovery, receptor binding assays

This table provides a comparative overview of Carbon-14 and Tritium, another common radioisotope in biochemical research, based on data from various sources. researchgate.net

Positional Isotopic Labeling (e.g., 2,3-14C2) and its Informative Value in Butanedioic Acid Tracing

Isotopic labeling can be general (uniform labeling, where all carbons are labeled) or specific (positional labeling, where only certain atoms are replaced with their isotopes). qmul.ac.uk Positional labeling, as seen in (2,3-14C2)Butanedioic acid , offers a higher degree of precision in metabolic studies. Butanedioic acid (succinic acid) is a four-carbon dicarboxylic acid and a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). wikipedia.org

The informative value of labeling the C-2 and C-3 positions is significant. When this molecule enters a metabolic pathway, the fate of these specific carbon atoms can be tracked. For example, in the Krebs cycle, succinate (B1194679) is oxidized to fumarate (B1241708). By tracking the position of the ¹⁴C label in fumarate and subsequent metabolites, researchers can understand the precise bond-breaking and bond-forming events of the enzymatic reactions. egyankosh.ac.in This level of detail is lost with uniformly labeled substrates. If the label appears in a product molecule, it confirms that the carbon backbone of the precursor, specifically the C-2 and C-3 atoms, was directly incorporated.

Historical Context of 2,3 14c2 Butanedioic Acid in Metabolic Research

Strategies for Regioselective Synthesis of (2,3-¹⁴C₂)Butanedioic Acid

The synthesis of (2,3-¹⁴C₂)Butanedioic acid requires a regioselective approach to ensure the carbon-14 (B1195169) labels are specifically incorporated at the desired C-2 and C-3 positions. A common strategy involves starting with a precursor that allows for the introduction of the radiolabel in a controlled manner.

One potential synthetic route starts from a C2-building block that can be dimerized. For instance, a common precursor for carbon-14 labeling is [¹⁴C]potassium cyanide ([¹⁴C]KCN), derived from [¹⁴C]barium carbonate. wuxiapptec.com A possible, though not explicitly detailed in the provided search results for this specific isotopologue, synthetic pathway could involve the following conceptual steps:

Halogenation of a C2-precursor: A suitable two-carbon molecule could be di-halogenated.

Cyanation with [¹⁴C]KCN: The di-halogenated precursor would then react with [¹⁴C]KCN, introducing the ¹⁴C-labeled cyanide groups. This step is crucial for the regioselective placement of the label.

Hydrolysis: Subsequent hydrolysis of the resulting dinitrile would yield (2,3-¹⁴C₂)Butanedioic acid.

Another approach could involve the catalytic hydrogenation of [2,3-¹⁴C₂]maleic or [2,3-¹⁴C₂]fumaric acid. The synthesis of these unsaturated precursors would first require the regioselective introduction of the carbon-14 labels.

Radiochemical Purity and Integrity: Methodologies for Verification

Ensuring the radiochemical purity of (2,3-¹⁴C₂)Butanedioic acid is paramount for the validity of research data. openmedscience.com Radiochemical purity is defined as the percentage of the total radioactivity present in the desired chemical form. unm.edu Impurities can lead to misinterpretation of experimental results. lablogic.comnih.gov

Several analytical techniques are employed to verify the radiochemical purity and integrity of the compound:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a radiometric detector is the most widely used method for assessing the purity of ¹⁴C-labeled compounds. openmedscience.com This technique separates the target compound from any radioactive impurities, allowing for their quantification. openmedscience.com

Thin-Layer Chromatography (TLC): Radio-TLC is another common and simpler method for determining radiochemical purity. lablogic.comnih.gov The stationary phase is analyzed using a radio-TLC scanner to quantify the distribution of radioactivity. lablogic.com While convenient, TLC may have lower sensitivity for some impurities compared to HPLC. nih.gov

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity and structure of the labeled compound. almacgroup.comnih.gov When coupled with a separation technique like GC or LC, it provides a powerful tool for identifying both radioactive and non-radioactive impurities.

Regulatory standards often require a radiochemical purity of over 95% for compounds used in research and clinical studies. openmedscience.com Frequent checks of the purity are recommended, especially for compounds that have been in storage, to detect any degradation products. researchgate.net

Table 1: Comparison of Methods for Radiochemical Purity Analysis

Methodology Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) with Radiometric Detection Separation based on differential partitioning between a mobile and stationary phase, with online detection of radioactivity. High resolution and sensitivity, quantitative. openmedscience.com More complex instrumentation and longer analysis time compared to TLC. unm.edu
Thin-Layer Chromatography (TLC) with Radioscanning Separation on a solid support (e.g., silica (B1680970) gel) with a liquid mobile phase, followed by scanning to detect radioactive spots. Simple, rapid, and cost-effective. lablogic.com Lower resolution and sensitivity compared to HPLC, can be more qualitative. nih.gov
Liquid Scintillation Counting (LSC) Measurement of beta-particle emissions from the ¹⁴C label after mixing the sample with a scintillation cocktail. Highly sensitive for quantifying total radioactivity. selcia.com Does not separate the parent compound from impurities.

| Mass Spectrometry (MS) | Ionization of the compound and separation of ions based on their mass-to-charge ratio. | Provides structural information and confirmation of identity. almacgroup.com | Does not directly measure radioactivity. |

Considerations for Handling and Storage of Radiolabeled Butanedioic Acid in Research Settings

Proper handling and storage are crucial to maintain the stability and integrity of (2,3-¹⁴C₂)Butanedioic acid and to ensure the safety of laboratory personnel. moravek.commoravek.com

Storage:

Temperature: Low-temperature storage is generally recommended to minimize chemical decomposition and radiolysis. openmedscience.comresearchgate.net Storage at temperatures of -20°C or -80°C is common. almacgroup.com

Solvent: When stored as a solution, the choice of solvent is critical. The solvent should be unreactive with the compound and have low susceptibility to radiolysis. almacgroup.com Storing in an inert atmosphere, such as nitrogen or argon, can help prevent oxidation. openmedscience.com

Form: Storing the compound in a crystalline solid form is often preferable to an amorphous solid or a solution, as it can enhance stability. moravek.com

Light and Moisture: Protection from light and moisture is important to prevent degradation. openmedscience.com

Handling:

Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, gloves, and safety glasses, must be worn at all times when handling radiolabeled compounds. apolloscientific.co.ukcdnisotopes.com

Ventilation: Work should be conducted in a well-ventilated area, such as a fume hood, to prevent inhalation of any airborne radioactive particles. apolloscientific.co.ukchemos.de

Containment: Use of secondary containment, such as placing vials in a larger, unbreakable container, is recommended to prevent spills and the spread of contamination. nih.gov

Monitoring: Regular monitoring of the work area and personnel for contamination is a critical aspect of radiation safety.

Table 2: Key Considerations for Handling and Storage

Factor Recommendation Rationale
Storage Temperature Low temperatures (e.g., -20°C to -80°C). almacgroup.com To slow down the rate of chemical decomposition and radiolysis. openmedscience.comresearchgate.net
Storage Atmosphere Inert atmosphere (e.g., nitrogen or argon). openmedscience.com To prevent oxidation and other degradation reactions. almacgroup.com
Solvent Selection Unreactive solvent with low susceptibility to radiolysis. almacgroup.com To maintain the chemical integrity of the labeled compound. almacgroup.com
Personal Protective Equipment Lab coat, gloves, safety glasses. apolloscientific.co.ukcdnisotopes.com To prevent skin and eye contact with the radioactive material.
Work Area Well-ventilated fume hood. chemos.de To minimize the risk of inhalation.

| Contamination Control | Use of secondary containment and regular monitoring. nih.gov | To prevent the spread of radioactive contamination and ensure a safe working environment. |

By adhering to these guidelines for synthesis, purity assessment, and handling, researchers can confidently utilize (2,3-¹⁴C₂)Butanedioic acid to generate reliable and accurate data in their metabolic investigations.

Application in Central Carbon Metabolism Elucidation and Flux Analysis

Tricarboxylic Acid (TCA) Cycle Activity and Anaplerotic Flux

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy. (2,3-¹⁴C₂)Butanedioic acid provides a direct means to probe the dynamics of this vital pathway.

Tracing Succinate (B1194679) Entry and Carbon Redistribution within the TCA Cycle

When (2,3-¹⁴C₂)Butanedioic acid (as succinate) enters the mitochondrial matrix, it is immediately introduced into the TCA cycle. The labeled carbons are located on the backbone of the succinate molecule. As succinate is metabolized through the subsequent steps of the TCA cycle, the ¹⁴C atoms are redistributed among the downstream intermediates.

Succinate is first oxidized to fumarate (B1241708), which is then hydrated to form malate (B86768). The subsequent oxidation of malate yields oxaloacetate. In these reactions, the carbon skeleton of the original succinate molecule is conserved, and thus the ¹⁴C label is transferred to these intermediates. When the newly formed, labeled oxaloacetate condenses with acetyl-CoA to form citrate, the ¹⁴C atoms are incorporated into the citrate molecule.

As citrate is isomerized to isocitrate and then undergoes oxidative decarboxylation to α-ketoglutarate, one of the original unlabeled carbons from oxaloacetate is lost as CO₂. In the subsequent conversion of α-ketoglutarate to succinyl-CoA, another unlabeled carbon is lost as CO₂. The labeled carbons from the initial (2,3-¹⁴C₂)succinate remain within the carbon backbone of the resulting succinyl-CoA. This molecule is then converted back to succinate, at which point the labeled carbons have completed one full turn of the cycle. However, due to the symmetric nature of the succinate and fumarate molecules, the position of the labels can become scrambled in subsequent turns of the cycle. This scrambling provides valuable information about the rate of the cycle's operation.

Elucidating Anaplerotic and Cataplerotic Reactions Involving Butanedioic Acid

Anaplerotic reactions are those that replenish the intermediates of the TCA cycle, while cataplerotic reactions are those that drain these intermediates for use in other biosynthetic pathways. nih.gov Butanedioic acid is directly involved in these processes. The entry of (2,3-¹⁴C₂)Butanedioic acid itself is an anaplerotic event. By monitoring the appearance of the ¹⁴C label in other molecules, the rates of cataplerotic pathways can be inferred.

For instance, the withdrawal of malate from the TCA cycle for gluconeogenesis is a major cataplerotic pathway. The presence of ¹⁴C in glucose precursors would indicate the flux of carbon from succinate through this pathway. Similarly, the conversion of α-ketoglutarate to glutamate represents another cataplerotic route. The detection of ¹⁴C-labeled glutamate would signify the activity of this pathway.

Conversely, the dilution of the ¹⁴C label within the TCA cycle intermediates can indicate the influx of unlabeled carbons from other anaplerotic substrates, such as pyruvate (B1213749) being carboxylated to oxaloacetate or the breakdown of certain amino acids.

Quantitative Assessment of TCA Cycle Fluxes via (2,3-¹⁴C₂)Butanedioic Acid Incorporation

The rate at which the ¹⁴C label from (2,3-¹⁴C₂)Butanedioic acid is incorporated into and distributed among the various TCA cycle intermediates and their derivatives can be used to quantify the metabolic fluxes through the cycle. By measuring the specific activity of the radiolabel in metabolites over time, researchers can apply metabolic flux analysis (MFA) to calculate the rates of different reactions.

Below is an illustrative data table representing hypothetical results from a tracer experiment in isolated liver mitochondria incubated with (2,3-¹⁴C₂)Butanedioic acid. The data shows the percentage of the total recovered ¹⁴C label found in key TCA cycle intermediates after a specific time period.

Table 1: Illustrative Distribution of ¹⁴C from (2,3-¹⁴C₂)Butanedioic Acid in TCA Cycle Intermediates

MetabolitePercentage of Recovered ¹⁴C Label
Succinate45%
Fumarate20%
Malate15%
Oxaloacetate10%
Citrate5%
α-Ketoglutarate5%

This table is a hypothetical representation to illustrate the concept of label distribution and does not represent actual experimental data.

From such data, mathematical models can be used to estimate the flux through different parts of the TCA cycle. For example, a higher percentage of the label in fumarate and malate compared to citrate would suggest a rapid conversion of succinate in the latter half of the cycle.

Gluconeogenesis Pathway Analysis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Butanedioic acid is a key gluconeogenic precursor, and (2,3-¹⁴C₂)Butanedioic acid is an excellent tool for studying this process. escholarship.org

Incorporation of (2,3-¹⁴C₂)Butanedioic Acid Carbons into Glucose Precursors

The carbon atoms from (2,3-¹⁴C₂)Butanedioic acid can be incorporated into glucose through the process of gluconeogenesis. After entering the TCA cycle, the labeled succinate is converted to malate. Malate can then be transported out of the mitochondria into the cytosol. In the cytosol, malate is oxidized to oxaloacetate, which is then decarboxylated and phosphorylated to form phosphoenolpyruvate (B93156) (PEP), a key precursor for glucose synthesis.

The ¹⁴C atoms from the original butanedioic acid molecule are thus transferred to PEP. As PEP moves up the gluconeogenic pathway, the label is incorporated into the various intermediates, such as 3-phosphoglycerate, fructose-1,6-bisphosphate, and ultimately, glucose-6-phosphate, which can then be dephosphorylated to release free glucose. The detection of ¹⁴C in glucose following the administration of (2,3-¹⁴C₂)Butanedioic acid provides direct evidence of gluconeogenesis from a succinate source.

Differentiating Gluconeogenic Substrate Contributions

In a given metabolic state, multiple substrates can contribute to gluconeogenesis. Isotopic tracers like (2,3-¹⁴C₂)Butanedioic acid allow researchers to differentiate and quantify the contribution of succinate relative to other precursors such as lactate (B86563), alanine, and glycerol (B35011). By performing parallel experiments with different ¹⁴C-labeled substrates, the relative importance of each precursor to glucose production can be determined.

The following interactive data table provides a hypothetical comparison of the contribution of different substrates to gluconeogenesis in a fasted state, as might be determined using radiolabeled tracers.

Table 2: Hypothetical Contribution of Various Substrates to Gluconeogenesis

Gluconeogenic SubstrateTracer UsedContribution to Glucose Production (%)
Lactate[U-¹⁴C]Lactate55%
Alanine[U-¹⁴C]Alanine25%
Glycerol[U-¹⁴C]Glycerol15%
Butanedioic Acid(2,3-¹⁴C₂)Butanedioic acid5%

This table presents a simplified, illustrative example of how tracer studies can be used to quantify substrate contributions to gluconeogenesis and is not based on specific experimental results.

Such quantitative data is crucial for understanding the regulation of glucose homeostasis in various physiological and pathological conditions.

Impact of Metabolic Perturbations on Gluconeogenic Flux from Butanedioic Acid

Butanedioic acid is a key intermediate in the TCA cycle and can serve as a substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. The use of (2,3-¹⁴C₂)Butanedioic acid allows for the direct tracing of its carbon skeleton into newly synthesized glucose.

Research conducted on isolated rat hepatocytes has provided significant insights into the metabolic fate of succinic acid esters. A comparative study using dimethyl esters of [1,4-¹⁴C]succinic acid and [2,3-¹⁴C]succinic acid revealed distinct patterns of metabolism. It was observed that the oxidation of the [1,4-¹⁴C] labeled succinate was considerably higher than that of the [2,3-¹⁴C] labeled form. Conversely, the synthesis of new radioactive D-glucose and glycogen was found to be more significant in hepatocytes incubated with [2,3-¹⁴C]succinic acid dimethyl ester nih.gov. This suggests that the carbons at the 2 and 3 positions of butanedioic acid are preferentially channeled towards gluconeogenesis over oxidation in the TCA cycle, making (2,3-¹⁴C₂)Butanedioic acid a suitable tracer for assessing gluconeogenic flux.

Metabolic perturbations, such as those induced by hormonal signals (e.g., glucagon) or disease states (e.g., diabetes), are known to significantly alter gluconeogenic rates. While specific quantitative data on the impact of such perturbations on the flux from (2,3-¹⁴C₂)Butanedioic acid is not extensively detailed in the available literature, the established role of succinate as a gluconeogenic precursor indicates that conditions promoting gluconeogenesis would enhance the incorporation of the ¹⁴C label from this tracer into glucose.

Interplay with Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

Carbon Flow from TCA Cycle Intermediates to Glycolytic Metabolites

The flow of carbon from TCA cycle intermediates, such as butanedioic acid, to glycolytic metabolites is primarily mediated by the process of gluconeogenesis. When (2,3-¹⁴C₂)Butanedioic acid is introduced into a metabolically active system, it enters the mitochondrial TCA cycle. Through a series of enzymatic reactions, the labeled succinate is converted to fumarate, then malate, and subsequently to oxaloacetate.

Oxaloacetate is a critical juncture in metabolism. It can be decarboxylated and phosphorylated to form phosphoenolpyruvate (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulatory step in gluconeogenesis. The ¹⁴C label from the original butanedioic acid is retained in the PEP molecule. From PEP, the labeled carbons can proceed in the reverse direction of glycolysis, leading to the formation of various glycolytic intermediates, each carrying the ¹⁴C label. These include 2-phosphoglycerate, 3-phosphoglycerate, 1,3-bisphosphoglycerate, glyceraldehyde-3-phosphate, dihydroxyacetone phosphate, and fructose-1,6-bisphosphate, ultimately leading to the synthesis of glucose-6-phosphate and glucose.

This pathway allows for the net synthesis of glucose from TCA cycle intermediates and demonstrates a direct route for carbon atoms from butanedioic acid to appear in the pool of glycolytic metabolites. The extent of this carbon flow is tightly regulated by the energetic status of the cell and hormonal signals that control the key enzymes of gluconeogenesis and glycolysis.

Assessment of Oxidative vs. Non-oxidative Pentose Phosphate Pathway Activity via Butanedioic Acid-derived Carbons

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway parallel to glycolysis that is crucial for generating NADPH and the precursors for nucleotide biosynthesis. The PPP has two distinct branches: the oxidative phase, which is irreversible and produces NADPH, and the non-oxidative phase, which is reversible and involves the interconversion of five-carbon sugars.

Assessing the relative activity of the oxidative versus the non-oxidative branches of the PPP is typically achieved using glucose labeled at different carbon positions (e.g., [1-¹⁴C]glucose vs. [6-¹⁴C]glucose). The use of (2,3-¹⁴C₂)Butanedioic acid for this purpose is not a conventional or direct method. The carbon atoms from butanedioic acid enter the central carbon metabolism downstream of the initial and regulatory steps of the oxidative PPP, which begins with glucose-6-phosphate.

Theoretically, carbons from (2,3-¹⁴C₂)Butanedioic acid can flow into the non-oxidative PPP. After being incorporated into glucose-6-phosphate via gluconeogenesis, this newly synthesized labeled glucose-6-phosphate can then enter the PPP. However, the label distribution would not readily distinguish between the oxidative and non-oxidative pathways in the same manner as specifically labeled glucose. The non-oxidative PPP can utilize glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, which can be formed from labeled butanedioic acid. Therefore, any ¹⁴C detected in PPP intermediates or products would primarily reflect the entry of carbon into the non-oxidative branch from gluconeogenesis-derived glycolytic intermediates. It would not provide a direct measure of the oxidative PPP flux, which is initiated by the dehydrogenation of glucose-6-phosphate.

Investigations into Specialized Metabolic Pathways and Biosynthetic Processes

Lipid Metabolism and Fatty Acid Synthesis

The synthesis of fatty acids, a process known as de novo lipogenesis (DNL), utilizes acetyl-CoA as its fundamental two-carbon building block. wikipedia.orgyoutube.com Intermediates from the TCA cycle are a major source of this cytosolic acetyl-CoA. Butanedioic acid, upon entering the TCA cycle, is converted to other intermediates, including fumarate (B1241708), malate (B86768), and oxaloacetate. Oxaloacetate can condense with acetyl-CoA to form citrate, which is then transported from the mitochondria to the cytosol. In the cytosol, the enzyme ATP-citrate lyase cleaves citrate to regenerate acetyl-CoA and oxaloacetate, making the carbon atoms from butanedioic acid available for fatty acid synthesis. nih.govjumedicine.com

The use of (2,3-14C2)Butanedioic acid enables the direct tracing of carbon flow from a TCA cycle intermediate into the fatty acid synthesis pathway. nih.gov When cells are supplied with labeled butanedioic acid, the 14C label is incorporated into the pool of cytosolic acetyl-CoA. The primary product of de novo lipogenesis is the 16-carbon saturated fatty acid, palmitic acid (16:0). researchgate.net Subsequent enzymatic reactions can elongate and desaturate palmitate to produce other fatty acids like stearic acid (18:0) and oleic acid (18:1n9). wur.nl By measuring the radioactivity in these newly synthesized fatty acids, researchers can quantify the rate of DNL and determine the contribution of TCA cycle intermediates to the lipogenic acetyl-CoA pool. nih.gov This technique has been instrumental in understanding how cellular conditions and nutrient availability influence the flux through the DNL pathway. tno-pharma.com

Once fatty acids are synthesized, they are esterified to a glycerol (B35011) backbone to form various lipid classes. The most prominent of these are triacylglycerols (also known as triglycerides), which serve as the primary form of energy storage, and phospholipids (B1166683), which are essential components of cell membranes. wikipedia.org By using this compound as a tracer, the 14C label can be followed not only into the fatty acids themselves but also into the complex lipids they form.

Studies have shown that labeled precursors are incorporated into multiple lipid classes. For example, when cells are incubated with a 14C-labeled substrate, the radioactivity is distributed among phospholipids, triacylglycerols, and cholesterol. nih.gov This allows for the investigation of the relative rates of synthesis and turnover of different lipid categories. The incorporation of labeled fatty acids into triacylglycerols is a key indicator of energy storage processes, particularly in tissues like the liver and adipose tissue. nih.govnih.gov

The following table illustrates typical findings from a tracer experiment measuring the distribution of a 14C label from a precursor into major lipid classes in cultured cells.

Lipid ClassRadioactivity Incorporation (%)
Phospholipids45%
Triacylglycerols35%
Cholesterol12%
Other Lipids8%
Data is representative of tracer studies investigating lipid synthesis and is compiled for illustrative purposes.

Beyond simply tracing the label into fatty acids, isotopic labeling can be used to study the specific positions of atoms within the fatty acid chain, a field known as regiochemistry. While direct analysis of fatty acid regiochemistry often employs stable isotopes like 13C coupled with mass spectrometry, the principles of using labeled precursors like this compound are foundational. nih.gov The two labeled carbons of this compound are converted into labeled acetyl-CoA. As the fatty acid chain is built by the sequential addition of two-carbon units from acetyl-CoA, the 14C label is incorporated at specific positions. wikipedia.org By chemically degrading the synthesized fatty acids and measuring the radioactivity of the resulting fragments, it is possible to determine the distribution of the label along the carbon chain. This provides insights into the mechanisms of fatty acid synthase and the elongation process. wur.nl

Amino Acid Biosynthesis

The carbon skeletons of non-essential amino acids are derived from intermediates of glycolysis and the TCA cycle. wikipedia.orglibretexts.org Butanedioic acid, as a central component of the TCA cycle, is a direct or indirect precursor for several amino acids. The labeled carbons from this compound can be tracked into the amino acid pool, revealing the biosynthetic pathways and their connections to central carbon metabolism.

The TCA cycle intermediate α-ketoglutarate (a downstream product of butanedioic acid) can be converted to glutamate via transamination. Glutamate can then be further converted to glutamine, proline, and arginine. researchgate.net Similarly, the TCA cycle intermediate oxaloacetate (also derived from butanedioic acid) can be transaminated to form aspartate, which is a precursor for asparagine, methionine, threonine, and lysine. libretexts.orgnih.gov

Alanine can be synthesized by the transamination of pyruvate (B1213749). nih.gov Although pyruvate is a product of glycolysis, the carbon from this compound can be incorporated into alanine through the action of malic enzyme, which decarboxylates malate (a TCA cycle intermediate) to form pyruvate. Therefore, tracing studies using labeled butanedioic acid can demonstrate the flow of carbon into these key glucogenic and ketogenic amino acids.

The table below shows representative data from an experiment tracing the incorporation of a 14C label from a TCA cycle precursor into various amino acids in isolated cells.

Amino AcidSpecific Radioactivity (dpm/nmol)
Aspartate1250
Glutamate980
Glutamine850
Alanine420
Serine150
Data is illustrative of tracer experiments in amino acid biosynthesis and is compiled for conceptual demonstration.

Anaplerosis refers to the replenishment of intermediates of the TCA cycle that have been removed for biosynthetic purposes, such as the synthesis of amino acids or lipids. researchgate.net this compound is an anaplerotic substrate itself. By introducing this labeled compound, researchers can study the dynamics of the TCA cycle and quantify how its intermediates are used to maintain the cellular amino acid pools. When an amino acid is synthesized from a TCA cycle intermediate (a cataplerotic process), the cycle must be replenished. Tracking the fate of the 14C label from butanedioic acid helps to elucidate the relative importance of different anaplerotic and cataplerotic pathways under various physiological conditions, providing a clearer picture of the integration of amino acid metabolism with central energy production. researchgate.net

Other Specialized Metabolic Routes

The glyoxylate shunt is a crucial metabolic pathway that serves as an anaplerotic route for the tricarboxylic acid (TCA) cycle. nih.govwikipedia.orgnih.gov This pathway is particularly important in organisms such as bacteria, fungi, and plants, enabling them to utilize two-carbon compounds like acetate for the net synthesis of carbohydrates and other cellular constituents. nih.govwikipedia.org The two key enzymes of this pathway are isocitrate lyase and malate synthase, which bypass the two decarboxylation steps of the TCA cycle. nih.govwikipedia.orgnih.gov

Isocitrate lyase catalyzes the cleavage of isocitrate to yield succinate (B1194679) and glyoxylate. nih.govresearchgate.net The net production of succinate from two molecules of acetyl-CoA via the glyoxylate shunt allows for the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes.

The use of radiolabeled compounds is a fundamental technique for elucidating the flux through metabolic pathways. While the direct assessment of glyoxylate shunt activity often employs ¹⁴C-labeled acetate, the compound (2,3-¹⁴C₂)Butanedioic acid, a radiolabeled form of succinate, can also provide insights into the dynamics of this pathway. The rationale for using labeled succinate lies in the reversible nature of the isocitrate lyase reaction. By introducing (2,3-¹⁴C₂)Butanedioic acid, it is possible to measure the isotopic exchange between succinate and isocitrate. This exchange reaction, catalyzed by isocitrate lyase, would lead to the incorporation of the ¹⁴C label from succinate into isocitrate. The rate of this isotopic exchange can be indicative of the active pool of the isocitrate lyase enzyme.

Table 1: Key Reactions of the Glyoxylate Shunt This table is interactive. You can sort and filter the data.

Enzyme Substrates Products Role in Pathway
Isocitrate Lyase Isocitrate Succinate, Glyoxylate Bypasses TCA cycle decarboxylation

It is important to note that while this isotopic exchange method can demonstrate the presence and potential activity of isocitrate lyase, it does not directly measure the net forward flux of the glyoxylate shunt. However, in conjunction with other metabolic tracers, it can contribute to a more comprehensive understanding of the carbon flow and regulatory control at this key metabolic branch point.

Nicotinamide adenine dinucleotide (NAD) is a pivotal coenzyme in cellular metabolism, participating in a vast array of redox reactions essential for energy production. nih.govnih.govprinceton.edu The maintenance of cellular NAD pools is critical, and its synthesis and turnover are tightly regulated processes. NAD can be synthesized through de novo pathways from tryptophan or via salvage pathways from precursors like nicotinamide, nicotinic acid, and nicotinamide riboside. nih.govnih.gov

The compound (2,3-¹⁴C₂)Butanedioic acid, as a labeled succinate molecule, can be utilized to indirectly probe the dynamics of the NAD pool. Succinate is a central intermediate of the tricarboxylic acid (TCA) cycle. Within the mitochondrial matrix, succinate is oxidized to fumarate by succinate dehydrogenase (Complex II), a reaction that reduces FAD to FADH₂. Subsequently, the TCA cycle continues, involving the oxidation of malate to oxaloacetate, a reaction catalyzed by malate dehydrogenase which reduces NAD⁺ to NADH.

By introducing (2,3-¹⁴C₂)Butanedioic acid into a biological system, the ¹⁴C label is incorporated into the intermediates of the TCA cycle. The metabolic flux of this labeled carbon can be traced through the cycle. The rate of appearance of the ¹⁴C label in molecules downstream of the NAD⁺-dependent reactions of the TCA cycle can provide a qualitative measure of the metabolic activity that leads to the reduction of NAD⁺ to NADH.

The turnover of the NAD⁺/NADH pool can be inferred by monitoring the dilution of the ¹⁴C label over time. As the labeled carbon from succinate is incorporated into various biosynthetic pathways that utilize TCA cycle intermediates, the isotopic enrichment of the NAD⁺/NADH pool will change. Quantitative analysis of these changes, often requiring sophisticated metabolic flux models, can provide estimates of the rates of NAD synthesis and consumption. nih.govnih.gov While direct measurement of NAD synthesis often employs labeled precursors of the nicotinamide or tryptophan salvage pathways, tracing the carbon from central metabolites like succinate offers a complementary view of the metabolic coupling between the TCA cycle and the maintenance of the cellular redox state. nih.govnih.gov

Table 2: Metabolic Link between (2,3-¹⁴C₂)Butanedioic Acid and NAD Metabolism This table is interactive. You can sort and filter the data.

Metabolic Process Key Enzyme Substrate Product Connection to NAD
TCA Cycle Succinate Dehydrogenase Succinate Fumarate Indirect (produces FADH₂)
TCA Cycle Malate Dehydrogenase Malate Oxaloacetate Direct (reduces NAD⁺ to NADH)

Acetate production in various organisms can occur through several metabolic routes. One such pathway involves the enzyme Acetate:Succinate CoA Transferase (ASCT), also known as Succinyl-CoA:acetate CoA-transferase. uniprot.orgnih.govnih.gov This enzyme catalyzes the reversible transfer of a CoA moiety from succinyl-CoA to acetate, yielding acetyl-CoA and succinate. uniprot.orgnih.govnih.gov This reaction is particularly significant in certain anaerobic and facultative anaerobic organisms, where it plays a role in acetate activation or production. nih.govfrontiersin.org

The use of (2,3-¹⁴C₂)Butanedioic acid is a direct and effective method for assessing the activity of ASCT. In the reverse direction of the physiological reaction in some organisms, labeled succinate can act as a substrate. The enzyme will catalyze the transfer of CoA from acetyl-CoA to the labeled succinate, resulting in the formation of labeled succinyl-CoA and unlabeled acetate. The rate of formation of radiolabeled succinyl-CoA can be measured to determine the enzyme's activity.

Conversely, in the forward reaction, if unlabeled succinyl-CoA is provided with unlabeled acetate, the production of unlabeled succinate can be monitored. However, to trace the pathway, an isotopic exchange assay can be employed. In such an assay, the enzyme is incubated with unlabeled succinyl-CoA and (2,3-¹⁴C₂)Butanedioic acid. The transfer of the radiolabel from succinate to succinyl-CoA in the absence of net product formation indicates the catalytic action of ASCT.

Kinetic parameters of ASCT have been characterized in several organisms. For instance, in Trypanosoma brucei, the enzyme exhibits Michaelis-Menten kinetics with respect to both acetyl-CoA and succinate. nih.gov

Table 3: Kinetic Properties of Acetate:Succinate CoA Transferase (ASCT) from Trypanosoma brucei This table is interactive. You can sort and filter the data.

Substrate Apparent Kₘ (mM) Vₘₐₓ (µmol/min/mg) k꜀ₐₜ (s⁻¹) Reference
Acetyl-CoA 0.046 - - nih.gov

These kinetic data highlight the enzyme's affinity for its substrates and its catalytic efficiency. The use of radiolabeled butanedioic acid in such studies is instrumental in obtaining precise measurements of enzyme activity and in elucidating the role of this pathway in cellular metabolism.

Methodological Approaches in 14c Butanedioic Acid Tracing Studies

Experimental Design for In Vitro and In Vivo Research

The experimental design for tracing studies using (2,3-14C2)Butanedioic acid is tailored to the biological question at hand, utilizing systems that range in complexity from subcellular components to entire organisms.

Cell culture systems provide a controlled environment to study the metabolism of this compound at the cellular level. In mammalian cell lines, such as HEK293 and CHO cells, supplementing the culture medium with succinic acid has been shown to influence cell growth, reduce lactate (B86563) production, and in some cases, enhance the production of recombinant proteins like IgG and IgA. nih.govacs.org The introduction of 14C-labeled butanedioic acid allows for the precise tracking of its uptake and conversion into other metabolites within central carbon metabolism. mednexus.org

Microbial cultures, including bacteria like Bacillus subtilis, are used to study the production of valuable chemicals such as 2,3-butanediol, where butanedioic acid is a potential byproduct of the fermentation pathway. psu.edunm.govresearchgate.net Tracing with this compound can help optimize these production processes by mapping the flow of carbon through various metabolic routes. researchgate.net

Isolated mitochondria are fundamental for studying the tricarboxylic acid (TCA) cycle directly. researcher.lifenih.gov By providing this compound as a substrate, researchers can investigate the activity of succinate (B1194679) dehydrogenase and other TCA cycle enzymes, as well as mitochondrial respiration, under various physiological and pathological conditions. researcher.liferadiocarbon.comresearchgate.net

Below is an interactive table summarizing the applications of this compound in different cell culture systems.

Cell SystemPrimary ApplicationKey Research FindingsRelevant Citations
Mammalian Cells (e.g., CHO, HEK293)Metabolic engineering and biopharmaceutical productionSuccinic acid supplementation can improve cell homogeneity, longevity, and productivity of antibodies like IgG and IgA. nih.govacs.org
Microbial Cultures (e.g., Bacillus spp.)Biochemical production and fermentation optimizationUsed to trace carbon flow in the mixed-acid fermentation pathway to optimize the production of compounds like 2,3-butanediol. psu.edunm.govresearchgate.net
Isolated MitochondriaStudy of TCA cycle and cellular respirationDirectly measures the uptake and metabolism of succinate, allowing for the assessment of mitochondrial enzyme activity and respiratory function. researcher.lifenih.govresearcher.liferadiocarbon.comresearchgate.net

Tissue explants and isolated organ preparations offer a model system that bridges the gap between single-cell cultures and whole organisms, preserving the tissue architecture and cell-cell interactions. The isolated rat diaphragm has been a classic model for studying muscle metabolism. nih.govnih.gov Experiments using this preparation can investigate the uptake and diffusion of labeled substrates like this compound into muscle tissue, providing insights into nutrient transport and utilization in skeletal muscle. mednexus.orgwikipedia.org Such studies can determine how various factors influence the transport of organic anions across muscle cell membranes. wikipedia.org

Whole organism studies are essential for understanding the systemic metabolism and distribution of this compound. In animal models, such as rats and mice, radiolabeled butanedioic acid can be administered to track its absorption, distribution, metabolism, and excretion (ADME) profile. openmedscience.comqps.comnih.gov These studies are crucial for assessing the metabolic fate of the compound and its derivatives throughout the body.

In plant systems, 14C-labeling is used to follow the synthesis and transport of metabolites. For instance, studies on spring barley (Hordeum vulgare L.) have investigated the role of succinic acid in enhancing resistance to plant pathogens. surrey.ac.uk By tracing the labeled compound, researchers can understand its uptake, movement, and mechanism of action within the plant.

Pulse-chase analysis is a powerful technique to study the dynamics of metabolic pathways. acs.orguwm.edu This method involves introducing this compound to a biological system for a short period (the "pulse"), followed by the introduction of an excess of unlabeled butanedioic acid (the "chase"). nih.gov This allows researchers to follow the progression of the 14C label through a metabolic pathway over time. acs.org By collecting samples at various time points during the chase, the rate of turnover and the conversion of butanedioic acid into subsequent metabolites can be determined. nih.govnih.gov This strategy is invaluable for mapping metabolic fluxes and understanding the regulation of biochemical pathways. nih.gov

Isotopic steady-state and non-steady-state designs are central to metabolic flux analysis (MFA). In an isotopic steady-state experiment, the labeled substrate, such as this compound, is supplied continuously until the isotopic enrichment of intracellular metabolites becomes constant. conductscience.com This approach is used to quantify metabolic fluxes under a stable metabolic condition. wayne.edu

Conversely, non-steady-state, or isotopically nonstationary, MFA involves analyzing the transient labeling patterns of metabolites over time before a steady state is reached. This method can provide more detailed information about flux dynamics and is particularly useful for systems where achieving a true metabolic steady state is difficult. Both designs rely on the precise measurement of the distribution of the 14C label among various metabolites to calculate the rates of the underlying biochemical reactions.

Radiometric Detection and Quantification Techniques

Following the administration of this compound, specialized techniques are required to detect and quantify the low-energy beta particles emitted by the 14C isotope.

Liquid Scintillation Counting (LSC) is a widely used method for quantifying the total radioactivity in a sample. openmedscience.com Biological samples (e.g., cell lysates, plasma, urine) are mixed with a scintillation cocktail, a solution that emits a flash of light (scintillates) when it interacts with a beta particle. researchgate.netresearchgate.net A liquid scintillation counter detects these light flashes, and the rate of flashes is proportional to the amount of 14C in the sample. This technique is highly efficient and provides a quantitative measure of the total 14C-labeled material.

Autoradiography provides spatial information about the distribution of the radiolabel within a sample, such as a tissue section or a chromatography plate. In whole-body autoradiography (WBA), thin sections from an animal dosed with a 14C-labeled compound are exposed to a sensitive film or imaging plate. nih.gov This creates an image showing the distribution of the radiolabel across different organs and tissues. researcher.lifewayne.edu

Phosphor Imaging , also known as radioluminography, is a modern, quantitative form of autoradiography. nih.govuwm.edu Instead of film, it uses a phosphor imaging plate that stores the energy from the beta particles. A scanner then reads the plate, generating a digital image where the signal intensity is directly proportional to the amount of radioactivity. nih.gov This allows for accurate quantification of the 14C-labeled compounds in specific regions of a tissue section or on a thin-layer chromatography (TLC) plate. uwm.edu

Accelerator Mass Spectrometry (AMS) is an ultrasensitive method that can also be used for 14C quantification, particularly in studies requiring very high sensitivity. openmedscience.com

Often, these detection methods are coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) . nih.govconductscience.com This allows for the separation of different metabolites before radiometric detection, enabling the quantification of 14C in butanedioic acid itself as well as in the various products it is converted into. nih.gov

The table below details common radiometric techniques used in 14C tracing studies.

TechniquePrincipleType of DataPrimary AdvantageRelevant Citations
Liquid Scintillation Counting (LSC)Detects light flashes produced when beta particles from 14C interact with a scintillant.Quantitative (total radioactivity)High efficiency and accuracy for quantifying total 14C in liquid samples. openmedscience.com
AutoradiographyExposes a radiosensitive film or plate to a sample containing 14C to create an image of its distribution.Qualitative/Semi-Quantitative (spatial distribution)Visualizes the localization of radiolabeled compounds within tissues and organs. researcher.lifewayne.edu
Phosphor Imaging (Radioluminography)A quantitative form of autoradiography using a reusable phosphor screen to capture a digital image of radioactivity.Quantitative (spatial distribution and amount)Offers a wide dynamic range and high sensitivity for quantifying radioactivity in specific regions. nih.govuwm.edu
Radio-HPLC/TLCCombines chromatographic separation of metabolites with radiometric detection of 14C in the eluted fractions.Quantitative (amount of 14C in specific metabolites)Allows for the identification and quantification of specific 14C-labeled metabolic products. nih.govnih.govconductscience.com

Liquid Scintillation Counting (LSC) for Total Radioactivity

Liquid Scintillation Counting (LSC) is a fundamental and widely used technique for the quantification of beta-emitting radionuclides like carbon-14 (B1195169). oup.com This method is predicated on the principle that a beta particle (β-) emitted from a 14C atom transfers its energy to a solvent and then to a fluor or scintillator molecule within a "cocktail". nih.gov As the excited fluor returns to its ground state, it emits a flash of light (scintillation), which is detected by a photomultiplier tube (PMT). nih.gov The number of light flashes is proportional to the amount of radioactivity in the sample.

The process begins when the beta particle excites aromatic organic solvent molecules in the cocktail. researchgate.net This energy is then transferred to scintillator solutes, which fluoresce, emitting photons. oup.comresearchgate.net The PMTs convert these light pulses into electrical pulses, which are then counted. The intensity of the light flash is proportional to the energy of the beta particle. nih.gov For 14C, this allows for a counting efficiency that can approach 94% under optimal conditions. qps.com

A critical aspect of LSC is addressing the phenomenon of "quenching," which is any process that interferes with the light production or detection, leading to an underestimation of the actual radioactivity (disintegrations per minute, DPM). researchgate.net Quenching can be caused by impurities in the sample (chemical quench) or by colored materials that absorb the emitted light (color quench). researchgate.net Modern liquid scintillation counters employ methods like the Transformed Spectral Index of the External Standard (tSIE) to automatically correct for quenching and provide accurate DPM values. oup.com

Table 1: Key Components and Considerations in Liquid Scintillation Counting

Component/Parameter Description Relevance to 14C-Butanedioic Acid Studies
Scintillation Cocktail A mixture of an aromatic solvent (e.g., toluene), a primary scintillator (e.g., PPO), and often a secondary scintillator and an emulsifier for aqueous samples. oup.com Must be compatible with the biological sample matrix (e.g., tissue homogenates, plasma) to ensure efficient energy transfer.
Radionuclide 14C, a beta-emitter. The energy of the beta particle from 14C is sufficient for high-efficiency detection. qps.com
Quenching Interference with the scintillation process, reducing the measured counts per minute (CPM). researchgate.net Samples from tracing studies often contain biological materials that can cause significant quenching, requiring robust correction methods.
Counting Efficiency The ratio of detected CPM to the actual DPM, expressed as a percentage. Maximizing efficiency is crucial for detecting low levels of radioactivity in isolated metabolites.

Flow Scintillation Analysis in Chromatography

Flow scintillation analysis, also known as radio-HPLC, integrates the separation power of high-performance liquid chromatography (HPLC) with the sensitivity of radioactivity detection. uochb.cz This online technique provides real-time monitoring of 14C-labeled compounds as they elute from the chromatography column. eag.com The HPLC eluent is continuously mixed with a scintillation cocktail, and the mixture flows through a specialized counting cell positioned between two photomultiplier tubes. uochb.czeag.com

This method offers significant advantages over traditional fraction collection followed by LSC, including improved chromatographic resolution and immediate results. eag.com The sensitivity and resolution of flow scintillation detection are influenced by factors such as the volume of the flow cell, the flow rate of the eluent and scintillant, and the type of scintillator (liquid or solid). uochb.czeag.com While liquid scintillants are common for low-energy beta emitters, solid scintillators can also offer high efficiency for 14C. uochb.cz The development of very-high-pressure liquid chromatography (VHPLC) coupled with advanced online radioactivity detectors has further enhanced the sensitivity and peak resolution for metabolite profiling. researchgate.net

Table 2: Comparison of Radioactivity Detection Methods in Chromatography

Feature Flow Scintillation Analysis (Online) Fraction Collection with LSC (Offline)
Methodology Eluent is continuously mixed with scintillant and passes through a flow cell detector. eag.com Eluent is collected in discrete vials at set time intervals; scintillant is added to each vial for later counting. eag.com
Data Acquisition Real-time radiochromatogram. eag.com Requires post-run counting of all collected fractions.
Resolution Generally higher, as it avoids the peak broadening associated with fraction collection. waters.com Limited by the fraction collection interval; shorter intervals improve resolution but increase sample numbers. eag.com
Sensitivity Dependent on flow cell size and residence time; can be a compromise between speed and sensitivity. eag.com Can be very high, as counting times for individual fractions can be extended. eag.com
Throughput Higher, with immediate results. Lower, due to the labor-intensive process of preparing and counting many fractions. eag.com

Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution of Labeled Metabolites

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize and quantify the distribution of radiolabeled compounds and their metabolites throughout an entire animal body. qps.combioivt.com This method provides high-resolution spatial and temporal information on where a compound like 14C-butanedioic acid and its subsequent metabolites accumulate in various organs and tissues. waters.comwuxiapptec.com

The QWBA process begins after administering the 14C-labeled compound to an animal. qps.com At specific time points, the animal is euthanized and rapidly frozen. bioivt.com The frozen carcass is then embedded and sectioned into very thin slices using a cryomicrotome. bioivt.com These whole-body sections are mounted and exposed to a phosphor imaging plate. plos.org The plate captures the energy from the beta particles emitted by the 14C, creating a latent image. A scanner then reads the imaging plate, generating a digital autoradiogram where the signal intensity in each tissue is proportional to the concentration of radioactivity. plos.org By comparing these signal intensities to a calibration curve created from standards with known radioactivity, the concentration of the radiolabeled material in each tissue can be accurately quantified. plos.org

QWBA is invaluable for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, providing a comprehensive picture that complements data from other techniques like LSC of dissected tissues. qps.comnih.gov

Table 3: Key Stages of a Quantitative Whole-Body Autoradiography (QWBA) Study

Stage Description Purpose
Dosing Administration of the 14C-labeled compound to the test animal (e.g., rat or mouse). bioivt.com To introduce the tracer into the biological system.
Freezing & Sectioning Euthanasia at predetermined time points, followed by rapid freezing of the carcass and slicing into thin sections (typically 20-40 µm) with a cryomicrotome. bioivt.com To preserve the in-life distribution of the radiolabel and prepare samples for imaging.
Exposure The thin sections are apposed to a phosphor imaging plate in a lead-lined cassette. To capture the radioactive decay from the 14C within the tissues.
Imaging & Analysis The imaging plate is scanned to create a digital autoradiogram. Image analysis software is used to measure the signal intensity in different tissues. plos.org To visualize the distribution of radioactivity.
Quantification The signal intensities from the tissues are compared to a calibration curve generated from co-exposed radioactive standards. plos.org To determine the concentration of total radioactivity (parent compound and metabolites) in each organ and tissue.

Chromatographic Separation and Metabolite Isolation

Following the administration of this compound, the tracer and its metabolic products become part of a complex mixture of biomolecules. To understand the specific metabolic fate of the butanedioic acid, it is essential to separate and isolate the radiolabeled metabolites from the bulk of unlabeled endogenous compounds. Chromatographic techniques are central to achieving this separation, exploiting differences in the physicochemical properties of the molecules.

Thin-Layer Chromatography (TLC) for Lipid and Metabolite Separation

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for separating mixtures of compounds. nih.gov It is particularly useful for the separation of lipids and other metabolites based on their polarity. uochb.cz In TLC, a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, is used in conjunction with a mobile phase, a solvent or mixture of solvents. nih.gov

After applying the sample extract to the plate, the mobile phase moves up the plate by capillary action, carrying the sample components with it. nih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases. researchgate.net Nonpolar compounds have a weaker affinity for the polar silica gel and travel further up the plate with the nonpolar mobile phase, resulting in a higher retardation factor (Rf value). Conversely, polar compounds interact more strongly with the stationary phase and move shorter distances. nih.gov Different solvent systems can be employed to effectively separate various classes of lipids (e.g., neutral lipids, phospholipids) and other polar or nonpolar metabolites. uochb.czresearchgate.net For radiolabeled compounds, the separated spots can be visualized using autoradiography or scraped from the plate and quantified by LSC.

Table 4: Representative TLC Solvent Systems for Metabolite Separation

Metabolite Class Stationary Phase Example Mobile Phase (v/v/v) Principle of Separation
Neutral Lipids Silica Gel Hexane: Diethyl Ether: Acetic Acid (80:20:1.5) researchgate.net Separation based on differences in polarity among nonpolar lipid classes.
Polar Lipids Silica Gel Chloroform: Methanol: Water (60:30:5) researchgate.net Separation of phospholipids (B1166683) and glycolipids based on the polarity of their head groups.
Organic Acids/Amino Acids Silica Gel n-Butanol: Acetic Acid: Water (4:1:2) researchgate.net Separation of small, polar metabolites based on polarity and partitioning characteristics.
General Metabolites Silica Gel Chloroform: Ethyl Acetate: Benzene: Glacial Acetic Acid (25:15:2:10) researchgate.net Provides a broad separation of various secondary metabolites.

High-Performance Liquid Chromatography (HPLC) for Polar and Neutral Metabolites

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique for the separation, identification, and quantification of compounds in a mixture. It is widely applied in metabolomics to separate a broad range of metabolites, including polar and neutral species derived from 14C-butanedioic acid.

For highly polar compounds like butanedioic acid and other Krebs cycle intermediates, which are poorly retained on traditional reversed-phase C18 columns, specialized HPLC techniques are employed. wikipedia.org Hydrophilic Interaction Liquid Chromatography (HILIC) is one such technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention and separation of polar analytes. eag.com Reversed-phase chromatography can also be used, often with ion-pairing agents or specialized columns designed to enhance the retention of polar molecules. wikipedia.org The choice of column chemistry and mobile phase composition is critical for achieving optimal separation of closely related metabolites. nih.govresearchgate.net Coupling HPLC with a mass spectrometer (LC-MS) or a flow scintillation detector allows for the identification and quantification of the separated 14C-labeled metabolites. researchgate.net

Table 5: HPLC Methodologies for Polar and Neutral Metabolites

HPLC Mode Stationary Phase Type Typical Mobile Phase Application for Butanedioic Acid Metabolites
Reversed-Phase (RP-HPLC) Nonpolar (e.g., C18) Polar (e.g., Water/Acetonitrile with acid modifier) Separation of less polar metabolites. Specialized C18 columns can offer some retention for polar compounds. microbenotes.com
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Amide) Nonpolar (e.g., High organic content with aqueous modifier) eag.com Excellent for retaining and separating highly polar compounds like organic acids, amino acids, and sugar phosphates. eag.com
Ion-Pairing RP-HPLC Nonpolar (e.g., C18) Polar mobile phase containing an ion-pairing reagent (e.g., TBA) Enhances retention of ionic compounds like butanedioic acid by forming a neutral ion pair that interacts with the nonpolar stationary phase.

Ion-Exchange Chromatography for Charged Metabolites

Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net surface charge. researchgate.net It is particularly well-suited for the isolation of charged metabolites, such as the anionic organic acids of the Krebs cycle (including butanedioic acid), amino acids, and nucleotides. nih.govresearchgate.net

The stationary phase in IEC consists of a resin or matrix that is covalently bonded with charged functional groups. researchgate.net For the separation of anions like butanedioic acid, an anion-exchange resin with positively charged groups (e.g., quaternary ammonium) is used. When a sample is loaded onto the column, negatively charged metabolites bind to the positively charged resin. researchgate.net Elution is then achieved by passing a mobile phase (eluent) of increasing ionic strength or changing pH through the column. researchgate.net The counter-ions in the eluent compete with the bound metabolites for the charged sites on the resin, causing the metabolites to be released. Separation occurs because molecules with different charge densities will elute at different salt concentrations or pH values. This method allows for the effective isolation of charged 14C-metabolites from neutral or positively charged species in the sample. researchgate.net

Table 6: Principles of Ion-Exchange Chromatography for Charged Metabolites

Component Description Function in Separating 14C-Butanedioic Acid Metabolites
Stationary Phase (Resin) An inert matrix with covalently attached charged functional groups. researchgate.net Anion-exchange resins (positively charged) are used to bind negatively charged metabolites like butanedioic acid and other organic acids.
Mobile Phase (Eluent) An aqueous buffer system, often with a gradient of increasing salt concentration or a change in pH. researchgate.net To selectively displace the bound metabolites from the resin, allowing for their separation and collection.
Analytes Charged metabolites in the biological sample. 14C-labeled butanedioic acid and its anionic metabolic products will bind to the anion-exchange column.
Separation Mechanism Reversible electrostatic interaction between charged analytes and the charged stationary phase. Separation is based on the strength of the ionic interaction, which is influenced by the number and pKa of charged groups on the metabolite.

Structural Elucidation and Isotope Distribution Analysis

Following the introduction of (2,3-¹⁴C₂)butanedioic acid into a biological system, a critical step is the identification of downstream metabolites and the determination of how the ¹⁴C label is distributed among them. This process provides a qualitative and quantitative map of the metabolic pathways involved.

Radiochemical Profiling and Fractionation of Labeled Metabolites

The initial step in tracing the ¹⁴C label involves separating the complex mixture of metabolites within a biological sample. Radiochemical profiling achieves this by coupling chromatographic separation with radioactivity detection. High-performance liquid chromatography (HPLC) is a commonly employed technique where cell or tissue extracts are separated into individual chemical components. nih.govnih.gov As the separated compounds (fractions) elute from the chromatography column, their radioactivity is measured, typically by a flow-through scintillation detector or by collecting discrete fractions for later analysis with a liquid scintillation counter. nih.gov

This process generates a radio-chromatogram, a plot of radioactivity versus retention time. Each peak in the radio-chromatogram represents a metabolite that has incorporated the ¹⁴C label from the original (2,3-¹⁴C₂)butanedioic acid tracer. By comparing the retention times of these radioactive peaks with those of known standards, researchers can tentatively identify the labeled metabolites. The area under each peak is proportional to the amount of ¹⁴C in that metabolite, providing a quantitative distribution of the radiolabel throughout the metabolome. nih.gov

Table 1: Illustrative Radiochemical Profile of Metabolites from (2,3-¹⁴C₂)Butanedioic Acid Tracing

Fraction IDRetention Time (min)Radioactivity (DPM)Putative Metabolite
F14.81,500Aspartate
F26.28,200Malate (B86768)
F38.925,600Glutamate
F411.53,100Citrate
F514.1550Alanine

This interactive table demonstrates a hypothetical outcome of a fractionation experiment. DPM stands for Disintegrations Per Minute, a standard unit of radioactivity.

Coupling with Mass Spectrometry (MS) for Metabolite Identification and Isotopic Pattern Determination

While radiochemical profiling is excellent for quantification, unambiguous identification of metabolites and detailed analysis of isotopic patterns requires the resolving power of mass spectrometry (MS). wikipedia.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in modern metabolic tracing studies. wikipedia.orgresearcher.life

In these methods, metabolites are first separated by chromatography and then ionized and analyzed by the mass spectrometer, which measures the mass-to-charge ratio (m/z) of each molecule. When a metabolite incorporates the two ¹⁴C atoms from (2,3-¹⁴C₂)butanedioic acid, its mass increases by approximately two daltons compared to its unlabeled counterpart (¹²C). This mass shift is a definitive indicator of label incorporation. wikipedia.org High-resolution mass spectrometry can distinguish between the mass of a ¹²C atom and a ¹⁴C atom, allowing for the precise determination of a metabolite's isotopic composition. wikipedia.orgacs.org

For example, if butanedioic acid is converted to aspartate via transamination, the resulting aspartate molecule will be two mass units heavier (M+2) than unlabeled aspartate. By analyzing the full mass spectrum of aspartate, researchers can determine the relative abundance of the unlabeled (M+0), single-labeled (M+1), and double-labeled (M+2) forms. This mass isotopomer distribution is critical for metabolic flux analysis. organic-chemistry.orgnih.gov

Degradation Methods for Positional ¹⁴C Determination

Understanding which specific carbon atoms within a metabolite are labeled provides deeper insight into the biochemical reactions that formed it. While MS can provide some positional information through fragmentation patterns, classical chemical and enzymatic degradation methods offer a definitive way to determine the intramolecular position of the ¹⁴C label. nih.gov

These methods involve selectively cleaving the metabolite into smaller, known fragments and then measuring the radioactivity of each fragment. For metabolites derived from butanedioic acid, such as amino acids like glutamate, specific chemical reactions can isolate individual carbon atoms. A key example is the Schmidt reaction, which can be used for the stepwise degradation of carboxylic acids. researcher.lifestudysmarter.co.ukselcia.com This reaction can selectively remove a carboxyl group as CO₂, allowing its radioactivity to be measured separately from the rest of the molecule. studysmarter.co.uk By employing a series of such specific degradation reactions, a complete map of the ¹⁴C distribution within the carbon skeleton of a metabolite can be constructed.

Table 2: Example of Positional ¹⁴C Analysis of Glutamate via Chemical Degradation

Degradation StepResulting FragmentRadioactivity MeasurementImplication
Schmidt Reaction on C1CO₂ from C1¹⁴CO₂ captured and countedDetermines labeling at the C1 carboxyl group
Further DegradationSuccinate from C2-C5Radioactivity of resulting succinate measuredDetermines labeling in the remaining backbone
Schmidt Reaction on C5CO₂ from C5¹⁴CO₂ captured and countedDetermines labeling at the C5 carboxyl group

This interactive table illustrates how specific chemical reactions can be used to pinpoint the location of the ¹⁴C atoms within a metabolite.

Metabolic Flux Analysis (MFA) Algorithms and Software

The ultimate goal of many tracer studies is to move beyond qualitative pathway identification to the quantitative measurement of reaction rates, or fluxes. Metabolic Flux Analysis (MFA) is the computational framework used to achieve this from isotope labeling data. organic-chemistry.org

Principles of Flux Calculation from ¹⁴C Labeling Data

The core principle of MFA is that the isotopic labeling pattern of any given metabolite is a direct consequence of the labeling patterns of its precursor molecule(s) and the relative rates (fluxes) of the reactions that produce and consume it. nih.gov When a metabolic network is at a steady state, the distribution of ¹⁴C isotopomers in a metabolite is the flux-weighted average of the isotopomer distributions of its precursors. nih.gov

For instance, oxaloacetate in the TCA cycle can be formed from malate or, via anaplerosis, from pyruvate (B1213749). If (2,3-¹⁴C₂)butanedioic acid enters the cycle and labels the malate pool, the resulting labeling pattern of oxaloacetate will depend on the relative contribution of the flux from labeled malate versus the flux from a potentially unlabeled pyruvate pool. By measuring the mass isotopomer distribution of oxaloacetate and other key metabolites, a system of algebraic equations can be constructed that relates these measured distributions to the unknown intracellular fluxes. organic-chemistry.orgselcia.com

Computational Modeling for Network-Wide Flux Distributions

For any realistically complex metabolic network, calculating fluxes manually is intractable. Therefore, computational modeling is essential. organic-chemistry.org This involves creating an in silico model of the cell's metabolic network, which includes all relevant biochemical reactions and their carbon atom transitions.

Software packages such as 13CFLUX2, INCA, and OpenFLUX have been developed to solve the complex equation systems inherent in MFA. The general workflow involves:

Model Input : Defining the metabolic network, atom mappings for each reaction, and the known isotopic composition of the input tracer, (2,3-¹⁴C₂)butanedioic acid.

Experimental Data Input : Providing the experimentally measured mass isotopomer distributions for key metabolites (e.g., from GC-MS or LC-MS analysis).

Flux Estimation : The software then uses iterative algorithms to find the set of flux values that best explains the experimental labeling data. It simulates the labeling patterns that would result from a given set of fluxes and compares them to the measured patterns, systematically adjusting the fluxes to minimize the difference (e.g., by minimizing the sum of squared residuals).

This process yields a comprehensive flux map, providing quantitative values for the rates of dozens or even hundreds of reactions across the central metabolism, offering a detailed snapshot of the cell's metabolic state. organic-chemistry.org

Integration of ¹⁴C Data with Other Omics Technologies for Systems-Level Understanding

The integration of data from ¹⁴C-butanedioic acid tracing studies with other "omics" technologies, such as proteomics and transcriptomics, offers a powerful approach to achieving a systems-level understanding of cellular metabolism. This multi-omics strategy allows researchers to move beyond measuring metabolic fluxes in isolation and instead connect them to the underlying regulatory networks of gene expression and protein synthesis. By combining these datasets, a more comprehensive picture of how cells respond to various stimuli and pathological conditions can be constructed.

The core principle of this integrated approach is to correlate the metabolic phenotype (as revealed by ¹⁴C tracing) with the molecular machinery (as profiled by proteomics and transcriptomics). (2,3-¹⁴C₂)Butanedioic acid, as a key intermediate in the Krebs cycle, provides a direct readout of mitochondrial function and central carbon metabolism. When cells are supplied with this tracer, the ¹⁴C label is incorporated into a variety of downstream metabolites. The rate and pattern of this incorporation, which can be quantified, represent the metabolic flux.

By simultaneously analyzing the proteome and transcriptome of the same biological samples, it becomes possible to identify the proteins and genes whose expression levels correlate with the observed metabolic fluxes. This can reveal, for instance, that an observed increase in the flux through a particular pathway is accompanied by the upregulation of the genes encoding the enzymes in that pathway and a corresponding increase in the abundance of those enzyme proteins.

Correlation of Metabolic Flux with Proteomic Data

Proteomics, the large-scale study of proteins, provides a snapshot of the proteins present in a cell at a given time. When integrated with ¹⁴C-butanedioic acid tracing data, proteomics can help to explain the observed metabolic fluxes in terms of enzyme abundance. For example, if tracing data indicates a bottleneck in the conversion of succinate to fumarate (B1241708), proteomic analysis might reveal a decreased abundance of the enzyme succinate dehydrogenase.

A hypothetical study investigating the metabolic changes in a cancer cell line compared to a non-cancerous control could yield the following integrated data:

Table 1: Integrated Analysis of ¹⁴C-Butanedioic Acid Flux and Proteomics in a Hypothetical Cancer Model

Metabolite/ProteinMeasurementControl CellsCancer CellsFold Change
¹⁴C-FumarateMetabolic Flux (Relative ¹⁴C Incorporation)10050-2.0
Succinate Dehydrogenase (SDHA)Protein Abundance (Relative Quantification)1.00.4-2.5
¹⁴C-MalateMetabolic Flux (Relative ¹⁴C Incorporation)120180+1.5
Fumarase (FH)Protein Abundance (Relative Quantification)1.01.6+1.6

In this illustrative example, the reduced flux from ¹⁴C-butanedioic acid (succinate) to ¹⁴C-fumarate in cancer cells correlates strongly with a decrease in the abundance of the succinate dehydrogenase protein. Conversely, the increased flux towards ¹⁴C-malate is matched by an increased abundance of fumarase.

Integration with Transcriptomic Data

Transcriptomics, the study of the complete set of RNA transcripts, provides insights into the genes that are actively being expressed. Integrating transcriptomic data with ¹⁴C tracing and proteomics can reveal whether the changes in protein abundance are due to changes at the level of gene transcription.

Continuing the hypothetical cancer cell example, a transcriptomic analysis could provide the following data:

Table 2: Integrated Transcriptomic, Proteomic, and Metabolic Flux Data

Gene/Protein/MetaboliteOmics LevelFold Change (Cancer vs. Control)
SDHATranscriptomics (mRNA)-2.2
Succinate Dehydrogenase (SDHA)Proteomics (Protein)-2.5
¹⁴C-Fumarate FluxMetabolomics (Flux)-2.0
FHTranscriptomics (mRNA)+1.8
Fumarase (FH)Proteomics (Protein)+1.6
¹⁴C-Malate FluxMetabolomics (Flux)+1.5

This integrated dataset suggests a coordinated regulation where the downregulation of the SDHA gene leads to a lower abundance of the corresponding protein, which in turn results in a decreased metabolic flux. The opposite is observed for fumarase, indicating a transcriptional upregulation of the FH gene.

Computational Approaches for Data Integration

The integration of these large and complex datasets requires sophisticated computational and bioinformatics tools. Network-based approaches are often used to visualize and analyze the relationships between genes, proteins, and metabolites. By mapping the data onto known metabolic and regulatory pathways, it is possible to identify key nodes and modules that are perturbed in a particular condition.

For instance, pathway analysis might reveal that the observed changes in the Krebs cycle are part of a larger metabolic rewiring that also affects glycolysis, glutaminolysis, and the pentose (B10789219) phosphate (B84403) pathway. This systems-level view is crucial for understanding the complex metabolic phenotypes of diseases like cancer and for identifying potential therapeutic targets.

Comparative and Complementary Research Approaches

Synergistic Use of ¹⁴C-Butanedioic Acid with Stable Isotope Tracers (e.g., ¹³C)

Combining radioactive tracers like ¹⁴C-butanedioic acid with stable isotope tracers such as ¹³C-labeled substrates provides a powerful dual-pronged approach to metabolic flux analysis. nih.gov This synergy allows researchers to harness the distinct advantages of both radioactivity and stable isotope detection to achieve a higher degree of analytical resolution.

Both ¹⁴C and ¹³C isotopes serve as invaluable tools for tracing the metabolic fate of butanedioic acid (succinic acid), a key intermediate in the tricarboxylic acid (TCA) cycle. However, they possess distinct characteristics that make them suitable for different experimental questions. nih.govnih.gov The choice between them, or the decision to use them in combination, depends on the specific goals of the research, such as the need for high sensitivity versus detailed pathway information.

Table 1: Comparison of ¹⁴C and ¹³C Isotopic Tracers in Metabolic Research

Feature¹⁴C (Radiolabeled)¹³C (Stable Isotope)
Detection PrincipleMeasures beta decay via liquid scintillation counting or autoradiography.Measures mass-to-charge ratio shifts via Mass Spectrometry (MS) or nuclear spin via Nuclear Magnetic Resonance (NMR).
SensitivityExtremely high; capable of detecting minute quantities of the tracer.Lower than ¹⁴C; requires more sensitive instrumentation like high-resolution MS. nih.gov
Information ProvidedPrimarily quantitative; measures the total amount of label incorporated into a product pool (e.g., total ¹⁴C in lipids or CO₂). researchgate.netQualitative and quantitative; provides detailed positional information (isotopomer/isotopologue distribution), revealing pathway routes and relative flux contributions. nih.govnih.gov
Advantages
  • Unambiguous signal detection
  • Cost-effective detection equipment
  • Excellent for quantifying overall pathway flux and endpoint accumulation
  • Non-radioactive, enhancing safety
  • Provides detailed structural information on metabolic intermediates
  • Enables metabolic flux analysis (MFA) for resolving complex networks creative-proteomics.com
  • Limitations
  • Radioactive waste generation and handling concerns
  • Provides limited information on specific metabolic routes without complex degradation studies
  • Potential for radiolysis of the labeled compound
  • Lower sensitivity can be a challenge for low-abundance metabolites
  • High cost of labeled substrates and analytical instruments (MS, NMR)
  • Complex data analysis for isotopomer distributions
  • To overcome the individual limitations of ¹⁴C and ¹³C tracers, researchers can design experiments that use them in a complementary fashion. This approach, analogous to the COMPLETE-MFA methodology which uses multiple parallel stable isotope tracers, can provide exceptionally detailed and robust flux maps. nih.gov

    A typical combined methodology involves parallel experiments:

    Pathway Elucidation with ¹³C: In a parallel experiment, an equivalent system is supplied with a ¹³C-labeled butanedioic acid (e.g., (2,3-¹³C₂)Butanedioic acid). Metabolites are then extracted and analyzed by mass spectrometry or NMR. nih.gov This analysis reveals the mass isotopomer distribution (MID) of TCA cycle intermediates and related compounds. The specific pattern of ¹³C incorporation can distinguish between different pathways, such as the forward versus reverse operation of the TCA cycle or the contribution of anaplerotic pathways. nih.gov

    By integrating the quantitative data from the ¹⁴C experiment with the detailed pathway information from the ¹³C experiment, a highly resolved and validated model of butanedioic acid metabolism can be constructed. For example, research on hepatic gluconeogenesis has successfully used doubly labeled substrates (containing both ¹³C and a tracer level of ¹⁴C) to show that the label distributions measured by NMR and radioactive methods agree closely, validating the power of this integrated approach. nih.gov

    Integration with Non-Isotopic Metabolomics and Proteomics

    Tracer studies using (2,3-¹⁴C₂)Butanedioic acid provide targeted information about a specific metabolic substrate. However, the cellular response to metabolic perturbations is systemic. Integrating tracer data with untargeted 'omics' technologies like metabolomics and proteomics provides a holistic view, linking the fate of a single molecule to global changes in cellular biochemistry and regulation. mdpi.com

    Integration with Metabolomics: Untargeted metabolomics uses platforms like high-resolution mass spectrometry (HRMS) to generate a comprehensive snapshot of hundreds to thousands of metabolites in a biological sample. mdpi.com While powerful, identifying unknown compounds and discerning active pathways from this vast dataset can be challenging. nih.gov Isotope tracers are instrumental in this context.

    Metabolite Identification: When (2,3-¹⁴C₂)Butanedioic acid is used in conjunction with LC-HRMS and a radioactivity detector, researchers can precisely correlate radioactive peaks with mass spectrometric signals. wayne.edu This allows for the rapid identification of all downstream metabolites derived from butanedioic acid within a complex metabolome, effectively filtering out unrelated background signals.

    Pathway Validation: Untargeted metabolomics may suggest alterations in multiple pathways. A ¹⁴C-butanedioic acid tracer can then be used to functionally validate whether the flux through a suspected pathway, such as the TCA cycle or amino acid synthesis, has indeed changed. nih.gov

    Integration with Proteomics: Proteomics identifies and quantifies the abundance of thousands of proteins, including the enzymes that catalyze metabolic reactions. By correlating proteomics data with metabolic flux data from ¹⁴C-butanedioic acid, researchers can directly link changes in enzyme expression to functional changes in metabolic activity.

    Functional Confirmation of Proteomic Data: A proteomics study might reveal that the expression of succinate (B1194679) dehydrogenase is downregulated in a particular disease state. wikipedia.org A subsequent tracer experiment with (2,3-¹⁴C₂)Butanedioic acid could then be used to confirm that this change in protein level results in a functional "bottleneck," leading to an accumulation of the ¹⁴C label in succinate and reduced incorporation into downstream metabolites like fumarate (B1241708) and malate (B86768).

    Elucidating Regulatory Mechanisms: Conversely, an observed change in metabolic flux determined by a ¹⁴C tracer can prompt a proteomics investigation to uncover the underlying changes in enzyme or regulatory protein expression responsible for the metabolic shift. This integrated approach was used to show how knocking out the N-acetyltransferase 1 (NAT1) gene altered the fate of glucose, a hypothesis initially suggested by proteomic and metabolomic screening and later confirmed with stable isotope tracing. mdpi.com

    This multi-omics strategy, which places the functional, dynamic data from (2,3-¹⁴C₂)Butanedioic acid into the broader context of the cellular metabolome and proteome, is essential for building comprehensive and accurate models of cellular metabolism.

    Future Directions and Emerging Research Avenues

    Development of Advanced ¹⁴C Detection and Imaging Technologies for Biological Systems

    The evolution of technologies for detecting and imaging ¹⁴C-labeled compounds is critical for expanding the utility of tracers like (2,3-¹⁴C₂)Butanedioic acid. The development of more sensitive and higher-resolution detection methods will enable researchers to track the metabolic fate of butanedioic acid with unprecedented detail in complex biological systems.

    One of the most significant advancements in this area is Accelerator Mass Spectrometry (AMS) . nih.govresearchgate.net AMS offers exceptional sensitivity, allowing for the detection of minute quantities of ¹⁴C in biological samples, which is particularly advantageous for microdosing studies and reduces the radiation exposure to subjects. openmedscience.com This technology has been instrumental in quantifying ¹⁴C-labeled compounds in various biological matrices, including blood, urine, and tissues. openmedscience.com

    Emerging laser-based alternatives to traditional scintillation counting, such as Cavity Ring-Down Spectroscopy (CRDS) , are also showing promise. These technologies offer the potential for lower-cost and higher-throughput measurements of ¹⁴C, which could accelerate research timelines and broaden the accessibility of radiotracer studies. nih.gov

    In the realm of imaging, techniques like Positron Emission Tomography (PET) , when adapted for ¹⁴C, and advancements in autoradiography are providing more detailed spatial information on the distribution of radiolabeled compounds within tissues and organs. openmedscience.com High-resolution imaging allows researchers to visualize the precise locations where butanedioic acid accumulates, offering insights into tissue-specific metabolic activities. openmedscience.com

    TechnologyPrincipleAdvantagesApplications in (2,3-¹⁴C₂)Butanedioic Acid Research
    Accelerator Mass Spectrometry (AMS) Isotope ratio mass spectrometry that directly counts ¹⁴C atoms.Extremely high sensitivity, suitable for microdosing. researchgate.netopenmedscience.comQuantifying low levels of (2,3-¹⁴C₂)Butanedioic acid and its metabolites in various biological samples.
    Cavity Ring-Down Spectroscopy (CRDS) Laser-based absorption spectroscopy for quantifying isotopic species.Potentially lower cost and higher throughput than traditional methods. nih.govHigh-throughput screening of the metabolic fate of (2,3-¹⁴C₂)Butanedioic acid.
    High-Resolution Imaging (e.g., PET, Autoradiography) Visualization of the spatial distribution of radiolabeled compounds.Provides anatomical context to metabolic data. openmedscience.comMapping the accumulation of (2,3-¹⁴C₂)Butanedioic acid in specific tissues and cellular compartments.

    High-Throughput Metabolic Phenotyping Using Radiolabeled Tracers

    The integration of ¹⁴C-labeled tracers like (2,3-¹⁴C₂)Butanedioic acid with high-throughput screening platforms is set to revolutionize metabolic phenotyping. This approach allows for the rapid assessment of metabolic responses to various stimuli, such as genetic modifications, drug treatments, or environmental changes.

    Metabolic phenotyping aims to provide a comprehensive snapshot of the metabolic state of a biological system. nih.gov By using radiolabeled tracers, researchers can kinetically follow the flux of metabolites through various pathways, offering a dynamic view of cellular metabolism that is not achievable with static metabolite measurements alone. nih.gov

    The development of automated liquid handling systems and advanced analytical platforms, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy coupled with radiodetection, facilitates the analysis of a large number of samples. This enables large-scale studies to identify subtle but significant alterations in metabolic networks.

    Future applications of high-throughput metabolic phenotyping with (2,3-¹⁴C₂)Butanedioic acid include:

    Drug Discovery: Screening compound libraries to identify drugs that modulate butanedioic acid metabolism.

    Personalized Medicine: Assessing individual metabolic profiles to predict disease risk or response to therapy.

    Toxicology: Evaluating the metabolic perturbations caused by exposure to toxins.

    Applications in Understanding Metabolic Reprogramming in Various Biological Contexts

    Metabolic reprogramming is a hallmark of many diseases, including cancer, inflammatory disorders, and ischemia/reperfusion injury. nih.govnih.gov (2,3-¹⁴C₂)Butanedioic acid is a valuable tool for investigating these metabolic shifts, as succinate (B1194679) itself plays a central role in cellular bioenergetics and signaling. nih.gov

    In cancer, for instance, tumor cells often exhibit altered succinate metabolism. mdpi.com Mutations in succinate dehydrogenase (SDH), the enzyme that oxidizes succinate in the citric acid cycle, can lead to the accumulation of succinate. nih.govmdpi.com This accumulation has been shown to have profound effects on cellular processes, including epigenetic modifications and the stabilization of hypoxia-inducible factors (HIFs), which promote tumor growth and angiogenesis. nih.gov By tracing the fate of ¹⁴C from (2,3-¹⁴C₂)Butanedioic acid, researchers can quantify the flux through SDH and other related pathways, providing insights into the metabolic vulnerabilities of cancer cells. nih.gov

    Similarly, in inflammatory conditions, immune cells undergo significant metabolic reprogramming to meet the energetic and biosynthetic demands of activation. nih.gov Succinate has emerged as a key signaling molecule in this process, linking mitochondrial metabolism to inflammatory gene expression. nih.gov Studies using (2,3-¹⁴C₂)Butanedioic acid can help to elucidate the precise role of succinate metabolism in different immune cell populations and its contribution to the inflammatory response.

    Biological ContextRole of Succinate MetabolismApplication of (2,3-¹⁴C₂)Butanedioic Acid
    Cancer Accumulation due to SDH mutations can drive tumorigenesis. nih.govmdpi.comQuantifying succinate flux and identifying metabolic dependencies of cancer cells. nih.gov
    Inflammation Acts as a signaling molecule to promote inflammatory responses. nih.govTracing succinate utilization by immune cells to understand their metabolic activation.
    Ischemia/Reperfusion Injury Accumulates during ischemia and contributes to tissue damage upon reperfusion. nih.govInvestigating the metabolic consequences of oxygen deprivation and reoxygenation in various tissues.

    Elucidation of Novel Metabolic Pathways via (2,3-¹⁴C₂)Butanedioic Acid Probing

    While the central role of butanedioic acid in the citric acid cycle is well-established, the full extent of its metabolic connections is still being explored. The use of (2,3-¹⁴C₂)Butanedioic acid as a metabolic probe, combined with advanced analytical techniques, offers a powerful approach for discovering novel metabolic pathways and enzymatic reactions.

    Isotope tracing experiments, where the distribution of the ¹⁴C label from (2,3-¹⁴C₂)Butanedioic acid is tracked into other metabolites, can reveal previously unknown biochemical transformations. nih.gov For example, studies in Escherichia coli have identified a metabolic cycle for the conversion of succinate to propionate. illinois.eduresearchgate.net Such discoveries expand our understanding of metabolic diversity and adaptability.

    The integration of metabolomics with ¹⁴C tracing allows for a global and unbiased analysis of metabolic networks. By identifying all the metabolites that become labeled after the administration of (2,3-¹⁴C₂)Butanedioic acid, researchers can construct detailed metabolic maps and identify novel enzymatic activities. This approach has the potential to uncover new drug targets and diagnostic biomarkers.

    Future research in this area will likely focus on:

    Exploring the metabolic fate of butanedioic acid in a wider range of organisms and cell types.

    Investigating the role of butanedioic acid in specialized metabolic pathways.

    Combining ¹⁴C tracing with other "omics" technologies, such as genomics and proteomics, to gain a systems-level understanding of metabolism.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing (2,3-¹⁴C₂)Butanedioic acid with high isotopic purity?

    • Methodology : Synthesis typically involves introducing ¹⁴C isotopes at the C2 and C3 positions via carboxylation or enzymatic labeling. Purification steps should leverage differences in solubility (density: 1.408 g/cm³ ) and boiling point (236.1°C ). Chromatographic techniques (e.g., HPLC) and spectroscopic validation (NMR, mass spectrometry) are critical to confirm isotopic purity. Ensure reaction conditions avoid decomposition by monitoring flash point (110.9°C) and thermal stability parameters .

    Q. How should (2,3-¹⁴C₂)Butanedioic acid be handled and stored to maintain stability?

    • Methodology : Store in airtight, light-resistant containers at low temperatures (≤ -20°C) to minimize radiolytic degradation. Handle in fume hoods with PPE (gloves, lab coats) due to irritant properties (risk code: Xi ). Avoid incompatible materials (e.g., strong oxidizers) and monitor storage conditions using stability data (ΔfusH°, ΔvapH° ).

    Q. Which analytical techniques are most effective for quantifying (2,3-¹⁴C₂)Butanedioic acid in biological matrices?

    • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity, combined with radiometric detection to distinguish ¹⁴C-labeled species from background . Calibrate instruments using certified reference materials and validate recovery rates in spiked matrices (e.g., serum or cell lysates).

    Advanced Research Questions

    Q. How can researchers design experiments to trace metabolic pathways using (2,3-¹⁴C₂)Butanedioic acid as a labeled substrate?

    • Methodology : Incorporate the compound into cell cultures or model organisms under controlled conditions (e.g., pH 7.4, 37°C). Sample at critical timepoints and analyze ¹⁴CO₂ release (via scintillation counting) or labeled metabolites (via tandem MS). Optimize dosing based on thermodynamic properties (e.g., solubility and critical temperature (Tc) ). Reference experimental design frameworks from literature evaluation guidelines .

    Q. What factors influence the stability of (2,3-¹⁴C₂)Butanedioic acid under varying experimental conditions, and how can they be controlled?

    • Methodology : Stability is sensitive to pH (avoid extremes), temperature (monitor Tfus and Ttriple ), and solvent polarity. Use buffered solutions (e.g., PBS) to maintain neutral pH and conduct accelerated stability studies (40–60°C) to predict degradation kinetics. Monitor isotopic integrity via periodic LC-MS analysis .

    Q. How should contradictory data from radiometric and mass spectrometric methods be resolved when analyzing (2,3-¹⁴C₂)Butanedioic acid?

    • Methodology : Cross-validate using orthogonal techniques (e.g., NMR for positional labeling confirmation ). Assess potential interferences (e.g., matrix effects in MS) and recalibrate instruments with internal standards. Apply statistical frameworks (e.g., error-weighted averaging) to reconcile discrepancies, guided by data evaluation protocols .

    Q. What strategies ensure the isotopic integrity of (2,3-¹⁴C₂)Butanedioic acid in long-term metabolic studies?

    • Methodology : Store aliquots at ultra-low temperatures (-80°C) with desiccants to prevent hydrolysis. Regularly verify isotopic purity via isotopic ratio mass spectrometry (IRMS) . Design experiments with negative controls to account for background radiation and non-specific binding .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.